Chemical structure and properties of 7-Aminoindoline-2,3-dione
Chemical structure and properties of 7-Aminoindoline-2,3-dione
The following technical guide details the chemical architecture, synthesis, and application of 7-Aminoindoline-2,3-dione (7-Aminoisatin). This document is structured for researchers requiring actionable protocols and mechanistic insights.
Structural Architecture, Synthetic Protocols, and Pharmacophore Utility[1]
Executive Summary
7-Aminoindoline-2,3-dione (7-Aminoisatin) is a bifunctional heterocyclic scaffold critical to medicinal chemistry.[1] Unlike its more common isomer (5-aminoisatin), the 7-amino variant possesses a unique "peri" proximity between the C7-amine and the N1-lactam proton.[1] This structural feature enables the synthesis of fused tricyclic systems (e.g., pyrroloquinoxalines) and offers a distinct hydrogen-bonding profile for kinase inhibitor design.[1] This guide provides a validated physicochemical profile, a self-consistent synthesis protocol via nitro-reduction, and a map of its divergent reactivity.[1]
Chemical Architecture & Physicochemical Profile[1][2]
The core structure of 7-aminoindoline-2,3-dione consists of a benzene ring fused to a pyrrolidinedione ring.[1] The presence of the amino group at position 7 creates an amphoteric molecule capable of acting as both a hydrogen bond donor and acceptor in restricted pockets.
Table 1: Physicochemical Data
| Property | Value / Description |
| IUPAC Name | 7-Amino-1H-indole-2,3-dione |
| CAS Registry | 1198286-64-4 (HCl salt); 122564-92-3 (Free base) |
| Molecular Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol |
| Appearance | Dark red to brown crystalline solid |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Sparingly soluble in water |
| Acidity (pKa) | N1-H: ~10.5 (Weakly acidic); C7-NH₂: ~3.5 (Weakly basic) |
| Tautomerism | Exists primarily in the keto-lactam form, but C3-carbonyl is highly susceptible to nucleophilic attack.[1] |
Structural Diagram
The following Graphviz diagram illustrates the numbering scheme and key electronic features.
Caption: Structural map highlighting the electrophilic C3 ketone and the steric proximity of the N1 and C7 nitrogens.
Synthetic Pathways & Process Chemistry[3]
Direct nitration of isatin yields the 5-nitro isomer almost exclusively due to the directing effect of the amide nitrogen. Therefore, the synthesis of 7-aminoisatin requires a directed approach, typically via the reduction of 7-nitroisatin .[1] The 7-nitroisatin precursor is best accessed via the Sandmeyer isonitrosoacetanilide route starting from 2-nitroaniline, despite the electronic deactivation of the nitro group.
Protocol: Catalytic Hydrogenation of 7-Nitroisatin
Rationale: This method avoids the harsh acidic workup of tin(II) chloride reductions, simplifying purification and preventing salt formation that complicates downstream Schiff base reactions.
Reagents:
-
Precursor: 7-Nitroindoline-2,3-dione (1.0 eq)[1]
-
Catalyst: 10% Pd/C (10 wt% loading)
-
Solvent: Methanol (anhydrous)
-
Atmosphere: Hydrogen gas (balloon pressure or 1 atm)
Step-by-Step Methodology:
-
Dissolution: In a 3-neck round-bottom flask, dissolve 7-nitroindoline-2,3-dione (5 mmol) in anhydrous methanol (50 mL). The solution will be yellow-orange.[1]
-
Inerting: Evacuate the flask and backfill with nitrogen (3 cycles) to remove oxygen.[1]
-
Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate) under nitrogen flow.[1] Safety Note: Pd/C is pyrophoric; keep wet with solvent.
-
Hydrogenation: Switch the gas source to hydrogen (balloon). Stir vigorously at room temperature for 4–6 hours.
-
Monitoring: Monitor via TLC (50% EtOAc/Hexane). The starting material (Rf ~0.[1]6) will disappear, replaced by the amine (Rf ~0.3, often fluorescent).[1]
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with hot methanol.[1]
-
Isolation: Concentrate the filtrate under reduced pressure. The product typically precipitates as a dark solid.[1] Recrystallize from Ethanol/Water if necessary.[1]
Caption: Synthesis workflow via catalytic hydrogenation. The reaction proceeds cleanly without the generation of metal salts.
Reactivity & Functionalization[4]
7-Aminoisatin is a versatile "lynchpin" molecule.[1] Its reactivity is governed by the orthogonality between the C3-carbonyl (electrophile) and the C7-amine (nucleophile).[1]
A. Schiff Base Formation (C3 Selective)
The C3 carbonyl is more reactive than the C2 lactam carbonyl. Condensation with aldehydes or ketones yields Schiff bases (imines), which are widely explored as antimicrobial agents.[1]
-
Conditions: Reflux in Ethanol with catalytic Acetic Acid.[1]
-
Significance: The resulting azomethine linkage (-N=CH-) coordinates metal ions (Cu, Zn) effectively when the C7-amine is also available for chelation.[1]
B. N-Alkylation (N1 Selective)
Despite the presence of the C7-amino group, the N1-proton is more acidic (pKa ~10.5).[1] Using a weak base (K₂CO₃) and an alkyl halide allows for selective alkylation at the lactam nitrogen.
-
Control: Strong bases (NaH) or excess electrophile may lead to over-alkylation at the C7-amine.[1]
C. Annulation (C7-N1 Bridging)
Reaction with bifunctional electrophiles (e.g., 1,2-dicarbonyls) can bridge the N1 and C7 positions, forming fused tricyclic systems such as pyrrolo[2,3-g]quinoxalines .[1] This is a unique property of the 7-amino isomer.
Pharmacophore Potential & Biological Applications[5][6][7]
The 7-aminoisatin scaffold is a privileged structure in drug discovery, particularly for kinase inhibition.[1]
-
Kinase Inhibition: The lactam motif (NH-CO) mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The C7-amino group provides an additional hydrogen bond donor, potentially interacting with the "gatekeeper" residue or solubilizing the molecule.
-
Antimicrobial Schiff Bases: Derivatives formed by condensing 7-aminoisatin with benzaldehydes have shown potent activity against S. aureus and M. tuberculosis.[1] The mechanism involves the chelation of essential metal ions in the bacterial active sites.
-
CNS Activity: Isatin derivatives are endogenous MAO (Monoamine Oxidase) inhibitors.[1] The 7-amino modification alters the lipophilicity and electronic profile, tuning selectivity between MAO-A and MAO-B isoforms.[1]
Analytical Characterization
To validate the synthesis of 7-Aminoindoline-2,3-dione, the following spectral data are diagnostic:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 10.8–11.0 ppm (s, 1H): N1-H (Broad singlet, exchangeable with D₂O).
-
δ 6.8–7.2 ppm (m, 3H): Aromatic protons (C4, C5, C6).[1] Look for a distinct triplet/doublet pattern due to the 1,2,3-substitution.[1]
-
δ 5.0–5.5 ppm (s, 2H): C7-NH₂ (Broad singlet, exchangeable).[1] Note: This signal is absent in the nitro precursor.
-
-
IR Spectroscopy (KBr):
-
Mass Spectrometry (ESI-MS):
References
-
Sandmeyer Isatin Synthesis & Variants
-
Isatin Reactivity & Schiff Bases
-
Physical Properties & Spectra
-
Synthetic Methodology (Nitro Reduction)
Sources
- 1. (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | C9H11NO2 | CID 10749555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nmc.gov.in [nmc.gov.in]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. biomedres.us [biomedres.us]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Indole-2,3-dione [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
